molecular formula C24H26N2O5 B3009932 Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-77-5

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B3009932
CAS No.: 868224-77-5
M. Wt: 422.481
InChI Key: IEWJWCQXIOXYLB-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolinone core substituted with a propanoate ester and a carbamoylmethyl group linked to a 2-phenylethyl moiety.

Properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21-11-7-10-20-19(21)13-15-26(23(20)28)16-22(27)25-14-12-18-8-5-4-6-9-18/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWJWCQXIOXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C24H26N2O5C_{24}H_{26}N_{2}O_{5} and a molecular weight of approximately 422.481 g/mol. The compound features an isoquinoline moiety and a carbamoyl group, contributing to its complexity and potential reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves several steps that require precise control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the Isoquinoline Core : Starting from appropriate precursors, the isoquinoline structure is synthesized through cyclization reactions.
  • Attachment of the Carbamoyl Group : This step involves the introduction of the phenylethyl carbamoyl moiety to the isoquinoline derivative.
  • Final Esterification : The compound is completed by forming the ethyl ester at the propanoate position.

Each synthetic step is crucial for maintaining the integrity of the compound and ensuring its biological activity .

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in relation to enzyme inhibition and receptor interactions.

Preliminary studies suggest that compounds with similar structures interact with specific enzymes or receptors involved in various disease pathways. For example, compounds related to isoquinoline derivatives have been shown to inhibit enzymes such as DHODH (Dihydroorotate dehydrogenase), which plays a role in pyrimidine synthesis and is a target for immunosuppressive therapies . Further investigation into binding affinities and interaction mechanisms is essential for elucidating its therapeutic potential.

Comparative Biological Activity

To better understand the biological activity of this compound, it can be compared with other compounds exhibiting similar structural features:

Compound NameStructure HighlightsBiological Activity
Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoateContains a phenylimino groupAntimicrobial
Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoateSimilar phenylimino structureAnticancer
Ethyl 4-(benzoylamino)-3-hydroxybutanoateFeatures an amide linkageAntimicrobial

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yloxy} propanoate stands out due to its unique combination of an isoquinoline structure and a carbamoyl moiety, which may confer distinct biological properties compared to simpler derivatives or analogs .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with other isoquinolinone derivatives, particularly those with ester and carbamoyl substituents. A notable analog is ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868223-81-8) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property Target Compound Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
Molecular Weight ~453.5 g/mol (calculated) ~424.4 g/mol
Ester Group Propanoate (longer chain) Acetate (shorter chain)
Carbamoyl Substituent 2-Phenylethyl (bulky, lipophilic) Phenyl (smaller, planar)
Key Functional Groups Isoquinolinone, propanoate ester, carbamoylmethyl Isoquinolinone, acetate ester, anilino
Implications of Structural Differences:
  • Carbamoyl Substituent : The 2-phenylethyl group introduces steric bulk and increased hydrophobicity, which could influence receptor-binding specificity compared to the phenyl group in the analog.

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